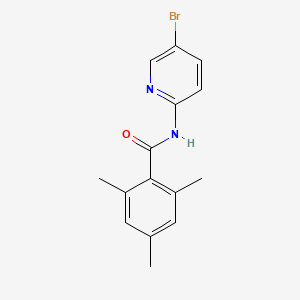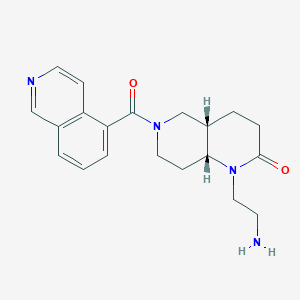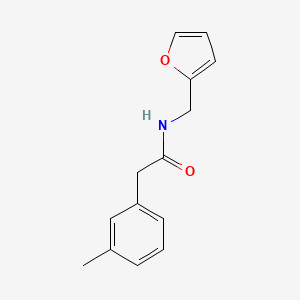
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide, also known as TAK-659, is a small molecule drug that is currently being investigated for its potential use in the treatment of various cancers. This compound belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells.
Mecanismo De Acción
BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide binds to the ATP-binding site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis (programmed cell death) of cancer cells and ultimately, tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function. These effects may contribute to its therapeutic efficacy in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide is its specificity for BTK, which may reduce the risk of off-target effects and toxicity. However, like many kinase inhibitors, this compound may also have limited efficacy due to the development of drug resistance over time.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its immunomodulatory effects.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide involves several chemical reactions, starting with the reaction of 2,4,6-trimethylbenzoyl chloride with 5-bromo-2-pyridinecarboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylpyridine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2,4,6-trimethylbenzamide has been shown to have potent anti-cancer activity in preclinical studies, particularly against hematological malignancies such as lymphoma and leukemia. It is believed to work by inhibiting the activity of a specific protein kinase called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQDVLBKEQYDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride](/img/structure/B5294483.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5294489.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)